molecular formula C14H12N2O3 B13098522 1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13098522
M. Wt: 256.26 g/mol
InChI Key: DWNRCFVJJALVIF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a furo[2,3-d]pyrimidine core with methyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione can be synthesized through various synthetic routes. One common method involves the thermal [3s,3s] sigmatropic rearrangement of 1,3-dimethyl-5-(prop-2-ynyloxy)uracils. This reaction is carried out under specific thermal conditions to achieve high yields of the desired product . Another method involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The binding of the compound to CDK2 disrupts the normal function of the enzyme, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which contribute to its diverse applications in scientific research and industry.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

1,3-dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H12N2O3/c1-15-12(17)10-8-11(9-6-4-3-5-7-9)19-13(10)16(2)14(15)18/h3-8H,1-2H3

InChI Key

DWNRCFVJJALVIF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(O2)C3=CC=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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